2-(1,3-Benzothiazol-2-yl)propanedial
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Overview
Description
2-(1,3-Benzothiazol-2-yl)propanedial is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)propanedial typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method includes the reaction of 2-aminobenzenethiol with an appropriate aldehyde in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction is usually carried out in ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves the use of green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, one-pot multicomponent reactions, and the use of recyclable catalysts are employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)propanedial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzothiazole ring is substituted with different functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)propanedial has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the production of dyes, pigments, and as a precursor for the synthesis of other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)propanedial involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In cancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)phenol
- 2-(1,3-Benzothiazol-2-yl)aniline
- 2-(1,3-Benzothiazol-2-yl)ethanol
Uniqueness
2-(1,3-Benzothiazol-2-yl)propanedial is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to other benzothiazole derivatives, it may exhibit enhanced antimicrobial or anticancer properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H7NO2S |
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Molecular Weight |
205.23 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)propanedial |
InChI |
InChI=1S/C10H7NO2S/c12-5-7(6-13)10-11-8-3-1-2-4-9(8)14-10/h1-7H |
InChI Key |
GLWZFRHMESBEJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(C=O)C=O |
Origin of Product |
United States |
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